Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate
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Overview
Description
Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thioester group is then introduced through a thiolation reaction, followed by esterification to obtain the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The pyrido[2,3-d]pyrimidine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted pyrido[2,3-d]pyrimidines.
Scientific Research Applications
Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It can be used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate
2-Ethyl-2-methyl-1,3-dioxolane
7-Amino-1,3-dimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Uniqueness: Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework allows for diverse chemical transformations and biological activities.
Properties
IUPAC Name |
ethyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-5-9(14(20)22-6-2)23-10-7-8-16-12-11(10)13(19)18(4)15(21)17(12)3/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METOXHZZSGMUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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